

Application Notes: Designing a PROTAC with (S,R,S)-AHPC-Me Hydrochloride

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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me hydrochloride

Cat. No.: B560564

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Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]

A PROTAC molecule is composed of three distinct parts:

- A ligand that specifically binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.[2][3]

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. [3][5] This induced proximity triggers the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][6] The PROTAC is then released and can act catalytically to degrade multiple POI molecules.[7]

The Role of (S,R,S)-AHPC-Me Hydrochloride

(S,R,S)-AHPC-Me hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9] The VHL protein is a substrate recognition component of a Cullin-RING



E3 ubiquitin ligase complex and is one of the most widely used E3 ligases in PROTAC development due to its ubiquitous expression.[8][10]

As a ready-to-use chemical building block, **(S,R,S)-AHPC-Me hydrochloride** provides the E3 ligase-recruiting moiety of the PROTAC. Its primary amine group serves as a convenient attachment point for a linker, which is then connected to a ligand for the target protein. This modular approach simplifies the synthesis of potent and selective protein degraders. For instance, **(S,R,S)-AHPC-Me** has been successfully incorporated into the synthesis of ARV-771, a potent degrader of BET proteins.[8][9][11]

Design and Synthesis Workflow

The development of a novel PROTAC is a systematic process that involves careful design, chemical synthesis, and rigorous biological evaluation.



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Workflow for PROTAC Design, Synthesis, and Evaluation.

Data Presentation

Quantitative assessment is crucial for evaluating PROTAC efficacy. Key parameters include DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1]

Table 1: Key Components for PROTAC Design



Component	Description	Example	Role in PROTAC
POI Ligand	A molecule that binds with high affinity and selectivity to the Protein of Interest (POI). Must possess a functional group for linker attachment.	JQ1 (for BRD4)	Binds to the target protein to be degraded.
Linker	A chemical chain connecting the POI and E3 ligands. Length and composition are critical for ternary complex formation.[2]	Polyethylene glycol (PEG), Alkyl chains	Optimizes the distance and orientation between the POI and E3 ligase.

| E3 Ligase Ligand | A molecule that recruits a specific E3 ubiquitin ligase. | (S,R,S)-AHPC-Me | Hijacks the VHL E3 ligase for targeted ubiquitination. |

Table 2: Example Quantitative Data for a Hypothetical BRD4-Degrader

Parameter	Value	Method
DC50	<1 nM	Western Blot
Dmax	>95%	Western Blot
Degradation Onset	2 hours	Time-Course Western Blot

| Target Ubiquitination | Confirmed | Immunoprecipitation-WB |

Experimental Protocols



Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating a POI ligand (containing a carboxylic acid) to the **(S,R,S)-AHPC-Me hydrochloride** linker.

Materials:

- POI-ligand-COOH (1.0 eq)
- (S,R,S)-AHPC-Me hydrochloride (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- Dissolve the POI-ligand-COOH in anhydrous DMF.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add (S,R,S)-AHPC-Me hydrochloride to the reaction mixture.
- Allow the reaction to stir at room temperature for 4-12 hours.
- Monitor the reaction progress using LC-MS.
- Upon completion, quench the reaction by adding water.
- Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.
- Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.



Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]

Materials:

- Cell line expressing the POI (e.g., HeLa, MDA-MB-231).[12]
- PROTAC compound and vehicle control (e.g., DMSO).
- Ice-cold Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA) with protease inhibitors.
- · BCA protein assay kit.
- SDS-PAGE gels, electrophoresis and transfer apparatus.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibody against the POI and a loading control (e.g., GAPDH).
- HRP-conjugated secondary antibody.
- · ECL substrate.

Procedure:

- Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight.[1] Treat
 the cells with various concentrations of the PROTAC or vehicle control for a predetermined
 time (e.g., 16 or 24 hours).[1]
- Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[1] Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[1][12] Incubate on ice for 30 minutes and then



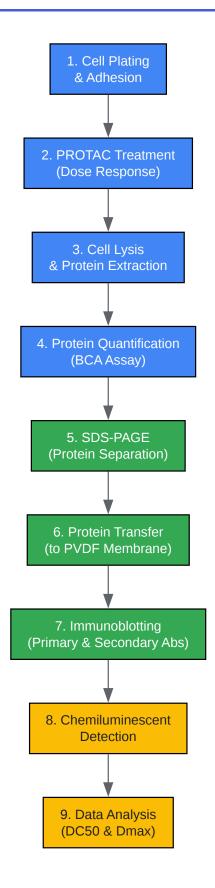




centrifuge to pellet cell debris.[1][12]

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
- SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[12] Load equal amounts of protein onto an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF membrane.[1]
- Immunoblotting: Block the membrane for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][12] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]
- Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.





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Western Blot Experimental Workflow.



Protocol 3: Target Protein Ubiquitination Assay

This protocol verifies the PROTAC's mechanism of action by detecting the ubiquitination of the POI.[13]

Materials:

- Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132) as a positive control.
- Lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619).
- Primary antibody against the POI for immunoprecipitation (IP).
- Protein A/G magnetic beads.
- Primary antibody against ubiquitin for Western blot.

Procedure:

- Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration known to cause degradation) ± MG132 for a shorter duration (e.g., 2-4 hours). Lyse the cells as described in Protocol 2, ensuring deubiquitinase inhibitors are included in the lysis buffer.
- Immunoprecipitation (IP): Normalize the protein concentration of the lysates. Add the IP-grade primary antibody for the POI to each lysate and incubate for 4 hours to overnight at 4°C with rotation.
- Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Wash the beads several times with cold lysis buffer to remove non-specific binders.
- Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
- Perform a Western blot on the eluted samples as described in Protocol 2.

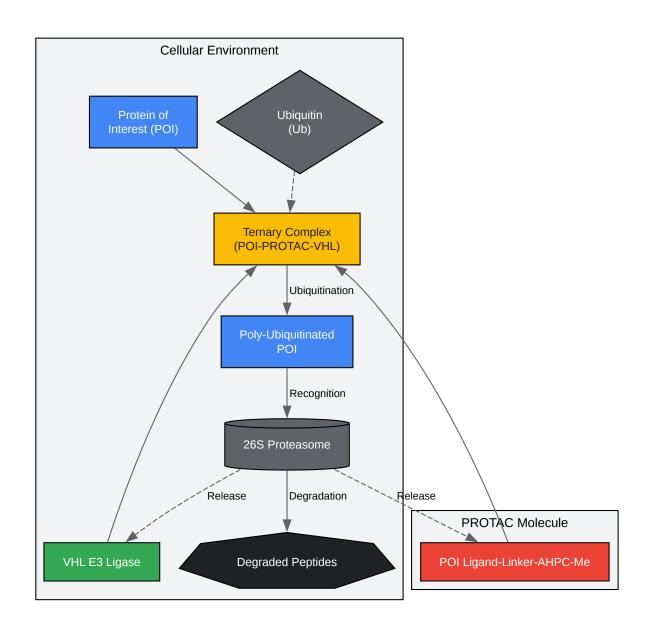


Probe the membrane with a primary antibody against ubiquitin. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample indicates polyubiquitination of the POI.

Signaling Pathway Visualization

The core mechanism of any PROTAC developed with (S,R,S)-AHPC-Me involves hijacking the VHL E3 ligase to induce proteasomal degradation.





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PROTAC-mediated protein degradation pathway.



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